molecular formula C16H9F2NO B1452996 4-(2,5-Difluorobenzoyl)isoquinoline CAS No. 1187167-02-7

4-(2,5-Difluorobenzoyl)isoquinoline

Cat. No. B1452996
M. Wt: 269.24 g/mol
InChI Key: IWUHSLUUXGFEHX-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzoyl)isoquinoline, also known as 4-(2,5-DFB)isoquinoline, is a synthetic organic compound. It consists of an isoquinoline core with a 2,5-difluorobenzoyl group attached at the 4-position. The molecular formula is C16H9F2NO .


Molecular Structure Analysis

The InChI code for 4-(2,5-Difluorobenzoyl)isoquinoline is 1S/C16H9F2NO/c17-11-5-6-13 (15 (18)7-11)16 (20)14-9-19-8-10-3-1-2-4-12 (10)14/h1-9H . The molecular weight is 269.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,5-Difluorobenzoyl)isoquinoline include a molecular weight of 269.25 .

Scientific Research Applications

Fluorescence Research

  • Field : Chemistry, specifically fluorescence research .
  • Application : Isoquinoline derivatives, including “4-(2,5-Difluorobenzoyl)isoquinoline”, have attracted great interest for their wide biological and fluorescent properties . The visible fluorescence of this class of compounds was observed .
  • Method : Compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .
  • Results : In the course of the research work, the visible fluorescence of this class of compounds was observed .

Synthesis

  • Field : Chemistry, specifically organic synthesis .
  • Application : “4-(2,5-Difluorobenzoyl)isoquinoline” is a chemical compound that can be synthesized for various research applications .
  • Results : The compound is available for purchase, indicating successful synthesis .

Future Directions

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They have been studied for their inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as for their anticancer activities . Therefore, the synthesis of isoquinoline derivatives, including 4-(2,5-Difluorobenzoyl)isoquinoline, is a hot topic in organic and medicinal chemistry that needs development of new strategies .

properties

IUPAC Name

(2,5-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHSLUUXGFEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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